Cyclohexane, [(1-methylpropyl)thio]-

Catalog No.
S13413334
CAS No.
7133-22-4
M.F
C10H20S
M. Wt
172.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane, [(1-methylpropyl)thio]-

CAS Number

7133-22-4

Product Name

Cyclohexane, [(1-methylpropyl)thio]-

IUPAC Name

butan-2-ylsulfanylcyclohexane

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

InChI

InChI=1S/C10H20S/c1-3-9(2)11-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

BPQBIKVCRYZWCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1CCCCC1

Cyclohexane, [(1-methylpropyl)thio]- is an organic compound with the molecular formula C10H20SC_{10}H_{20}S and a molecular weight of approximately 172.337 g/mol. It is classified under the category of thioethers due to the presence of a sulfur atom in its structure. The compound features a cyclohexane ring substituted with a (1-methylpropyl)thio group, which contributes to its unique properties. The IUPAC Standard InChI for this compound is InChI=1S/C10H20S/c1-3-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3, and its CAS Registry Number is 7058-01-7 .

Typical of thioethers. These include:

  • Oxidation: Thioethers can be oxidized to sulfoxides and sulfones under strong oxidizing conditions.
  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it may react with alkyl halides to form new thioether compounds.
  • Cleavage Reactions: Under acidic or oxidative conditions, the carbon-sulfur bond can be cleaved, resulting in the formation of corresponding alcohols or thiols.

These reactions highlight the reactivity of the sulfur atom, which plays a crucial role in the compound's chemistry.

Cyclohexane, [(1-methylpropyl)thio]- can be synthesized through several methods:

  • Nucleophilic Substitution: Reacting cyclohexanol with an appropriate thiol (like 1-methylpropylthiol) in the presence of an acid catalyst can yield the desired thioether.
  • Alkylation Reactions: Starting from cyclohexanethiol, alkylation with 1-bromopropane or similar alkyl halides can produce Cyclohexane, [(1-methylpropyl)thio]-.
  • Grignard Reactions: A Grignard reagent derived from cyclohexane can react with sulfur compounds to form thioethers.

These methods provide various pathways for synthesizing this compound depending on available starting materials and desired yields.

Cyclohexane, [(1-methylpropyl)thio]- has potential applications in several fields:

  • Chemical Industry: As a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Possible use in drug development due to its structural features that may influence biological activity.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals or as a pesticide.

Its unique structure may allow it to serve specific functions in these applications.

Several compounds share structural similarities with Cyclohexane, [(1-methylpropyl)thio]-, which include:

Compound NameMolecular FormulaKey Features
CyclohexanolC6H12OAlcohol group instead of thioether
CyclohexanethiolC6H12SContains a sulfur atom but lacks the propyl group
1-MethylcyclohexeneC10H18Unsaturated structure compared to cyclohexane
2-CyclohexylbutaneC10H20Similar carbon skeleton but different functional groups

Cyclohexane, [(1-methylpropyl)thio]- is unique due to its specific combination of a cyclohexane ring and a thioether functionality that distinguishes it from other similar compounds. Its potential applications and reactivity profile make it an interesting subject for further research within organic chemistry and related fields.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

172.12857181 g/mol

Monoisotopic Mass

172.12857181 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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